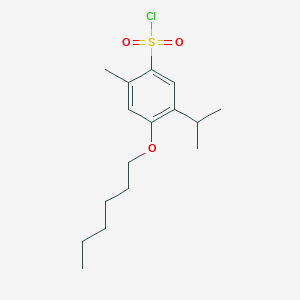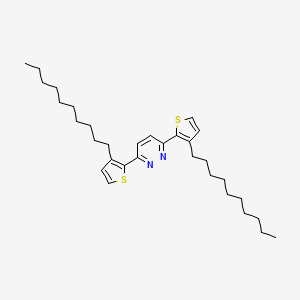
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a chemical compound that belongs to the pyridinium family. Pyridinium compounds are known for their aromatic nature and are often used in various chemical reactions due to their stability and reactivity. This particular compound features a pyridinium core with an acetyl group at the 3-position and a diphenylmethyl group at the 1-position, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide typically involves the reaction of pyridine with an appropriate acetylating agent and diphenylmethyl bromide. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are typically employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide involves its interaction with biological molecules through its pyridinium core. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The acetyl and diphenylmethyl groups can further modulate its reactivity and binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium chloride
- Pyridinium iodide
- N-methylpyridinium
Uniqueness
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and diphenylmethyl groups enhances its reactivity and potential biological activity compared to other pyridinium salts.
Eigenschaften
CAS-Nummer |
592543-48-1 |
|---|---|
Molekularformel |
C20H18BrNO |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FXUKTYKRRHHTTE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
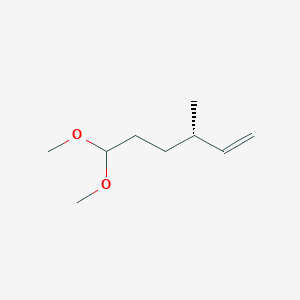
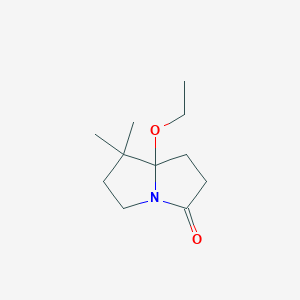

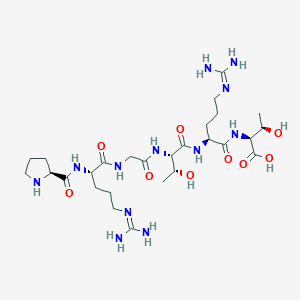
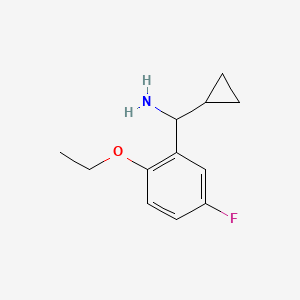


![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
